Bicyclo[4.1.0]heptane-7-carbonyl chloride
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Overview
Description
Bicyclo[4.1.0]heptane-7-carbonyl chloride is an organic compound with the molecular formula C8H10Cl2O. It is a derivative of bicyclo[4.1.0]heptane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a carbonyl chloride functional group attached to the bicyclic framework. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-7-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form bicyclo[4.1.0]heptane-7-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield bicyclo[4.1.0]heptane-7-carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine, are used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Bicyclo[4.1.0]heptane-7-methanol: Formed through reduction reactions.
Bicyclo[4.1.0]heptane-7-carboxylic acid: Formed through oxidation reactions.
Scientific Research Applications
Bicyclo[4.1.0]heptane-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-7-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. The resulting products depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Bicyclo[4.1.0]heptane-7-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Norbornane (Bicyclo[2.2.1]heptane): A related bicyclic compound with a different ring structure.
Uniqueness
Bicyclo[4.1.0]heptane-7-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-7-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUQDFIKNOQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510207 |
Source
|
Record name | Bicyclo[4.1.0]heptane-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84322-60-1 |
Source
|
Record name | Bicyclo[4.1.0]heptane-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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